molecular formula C13H9N3O2 B1417583 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 40678-80-6

4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1417583
CAS RN: 40678-80-6
M. Wt: 239.23 g/mol
InChI Key: ITZRJPURXTWICR-UHFFFAOYSA-N
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Description

The compound “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” is a derivative of pyridine and oxadiazole . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 4-(3-pyridinyl)phenol .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives of pyridines, has been reported in the literature . These compounds were synthesized in a multistage procedure and their structures were confirmed using various spectroscopic techniques .


Molecular Structure Analysis

The molecular weight of the compound is 171.2 . The linear formula is C11H9NO .


Chemical Reactions Analysis

The compound, being a derivative of pyridine and oxadiazole, might exhibit similar reactivity patterns as these parent compounds. For instance, oxadiazole derivatives have been known to exhibit a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . The molecular weight is 171.2 and the linear formula is C11H9NO .

Scientific Research Applications

Biological pH Probes

Compounds with similar structures have been used as pH probes that can distinguish between normal and tumor cells due to their on-off fluorescence response. This suggests that “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” could potentially serve as a water-soluble probe for biological applications .

Metal–Organic Complexes

Related oxadiazole compounds have played a significant role in forming metal–organic complexes, which are crucial in various fields such as catalysis and material science . This compound may contribute to the stability and structure of such complexes.

Antioxidant Properties

Derivatives of pyridinyl oxadiazoles have shown antioxidant properties comparable to ascorbic acid when evaluated using the DPPH method . This indicates a potential application in oxidative stress-related research or as an antioxidant agent.

Antiproliferative Agents

Compounds with pyridinyl groups have been studied for their antiproliferative activity against various cancer cell lines, suggesting that our compound of interest could be explored for its efficacy in cancer treatment .

Apoptosis Induction

Some pyridinyl derivatives have been found to induce apoptosis in cancer cells by activating caspase enzymes and causing fragmentation of specific cellular proteins . This points towards a possible application in developing therapeutic agents that target apoptotic pathways.

Antimicrobial Activity

The structural similarity to imidazo[4,5-b]pyridine derivatives, which have shown antimicrobial features, suggests that “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” could also be explored for its antimicrobial properties .

Future Directions

While specific future directions for this compound are not available in the retrieved data, oxadiazole derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs .

properties

IUPAC Name

4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-11-5-3-9(4-6-11)12-15-13(18-16-12)10-2-1-7-14-8-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRJPURXTWICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530309
Record name 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol

CAS RN

40678-80-6
Record name 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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